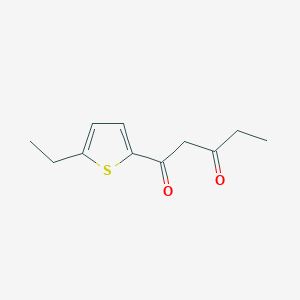

1-(5-Ethylthiophen-2-yl)pentane-1,3-dione

Description

1-(5-Ethylthiophen-2-yl)pentane-1,3-dione is an organic compound characterized by the presence of a thiophene ring substituted with an ethyl group at the 5-position and a pentane-1,3-dione moiety

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(5-ethylthiophen-2-yl)pentane-1,3-dione |

InChI |

InChI=1S/C11H14O2S/c1-3-8(12)7-10(13)11-6-5-9(4-2)14-11/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

IZAVIPZQMXTDND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)CC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione typically involves the reaction of 5-ethylthiophene-2-carbaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted thiophene derivatives .

Scientific Research Applications

1-(5-Ethylthiophen-2-yl)pentane-1,3-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

- 1-(5-Methylthiophen-2-yl)pentane-1,3-dione

- 1-(5-Propylthiophen-2-yl)pentane-1,3-dione

- 1-(5-Butylthiophen-2-yl)pentane-1,3-dione

Uniqueness: 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione is unique due to the specific positioning of the ethyl group on the thiophene ring, which influences its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

1-(5-Ethylthiophen-2-yl)pentane-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

1-(5-Ethylthiophen-2-yl)pentane-1,3-dione belongs to a class of compounds known as diketones, characterized by the presence of two carbonyl (C=O) groups. The ethylthiophenyl substituent contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research has indicated that compounds with thiophene moieties exhibit significant antimicrobial properties. A study focusing on thiadiazole derivatives demonstrated that similar structures could effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring in 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione may enhance its interaction with microbial cell membranes or enzymes, leading to increased antibacterial activity.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione | Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of diketones has been explored in various studies. Diketone compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The specific mechanism through which 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione exerts its anti-inflammatory effects is still under investigation but may involve modulation of signaling pathways related to inflammation.

Anticancer Activity

Preliminary studies suggest that diketones can exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated significant activity against breast cancer cells with IC50 values comparable to established chemotherapeutic agents . The ability of 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione to induce apoptosis in cancer cells could be a focal point for future research.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | TBD |

| HeLa (Cervical Cancer) | TBD |

Case Studies

Several case studies have highlighted the importance of understanding the biological activity of compounds like 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione. For example:

- Case Study on Antimicrobial Efficacy : A recent investigation into a series of thiophene derivatives found that modifications at the thiophene ring significantly impacted their antibacterial potency. This underscores the potential of structural optimization in enhancing the biological activity of 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione.

- Case Study on Anti-inflammatory Mechanisms : Research focusing on diketones revealed their capacity to downregulate inflammatory markers in vitro. This suggests that similar mechanisms may be applicable to 1-(5-Ethylthiophen-2-yl)pentane-1,3-dione.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.